Ethyl 4-(3-butoxy-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride
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Overview
Description
. It is known for its unique structure, which includes a piperazine ring substituted with a butoxy and hydroxypropyl group, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
It’s known that piperazine derivatives often serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Mode of Action
The diverse biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Biochemical Pathways
Piperazine derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The piperazine moiety is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .
Result of Action
Piperazine derivatives have been found to exhibit antibacterial and antifungal activities against several microorganisms .
Action Environment
It’s known that the piperazine ring’s easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties make it an important synthetic strategy in the field of drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-butoxy-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride typically involves the reaction of N-Boc piperazine with ethyl bromoacetate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like acetonitrile at low temperatures to ensure high yield and purity. The resulting intermediate is then deprotected and reacted with 3-butoxy-2-hydroxypropyl bromide to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-butoxy-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in DMF (Dimethylformamide).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-(3-butoxy-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of piperazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-(3-butoxy-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its butoxy and hydroxypropyl groups enhance its solubility and reactivity, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
ethyl 4-(3-butoxy-2-hydroxypropyl)piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4.ClH/c1-3-5-10-19-12-13(17)11-15-6-8-16(9-7-15)14(18)20-4-2;/h13,17H,3-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPFIODNMLWQJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1CCN(CC1)C(=O)OCC)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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